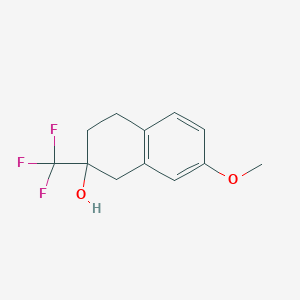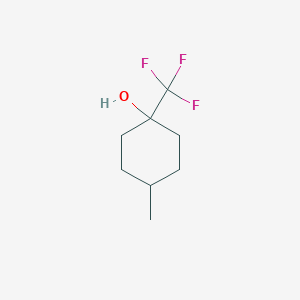
4-Methyl-1-(trifluoromethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(trifluoromethyl)cyclohexanol is an organic compound with the molecular formula C7H11F3O. It is a cyclohexanol derivative where a methyl group and a trifluoromethyl group are substituted at the 4th position of the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trifluoromethyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.
Methylation: The methyl group is introduced using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Reduction: The final step involves the reduction of the ketone to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding cyclohexane derivative using strong reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-Methyl-1-(trifluoromethyl)cyclohexanone.
Reduction: 4-Methyl-1-(trifluoromethyl)cyclohexane.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(trifluoromethyl)cyclohexanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s effects on biological systems are mediated through these interactions, leading to various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)cyclohexanol: Similar structure but without the methyl group, leading to variations in reactivity and applications.
4-Methyl-1-(trifluoromethyl)cyclohexanone: The oxidized form of 4-Methyl-1-(trifluoromethyl)cyclohexanol, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclohexane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H13F3O |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4-methyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13F3O/c1-6-2-4-7(12,5-3-6)8(9,10)11/h6,12H,2-5H2,1H3 |
InChI-Schlüssel |
FEBIGBGSIQJCJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)

![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
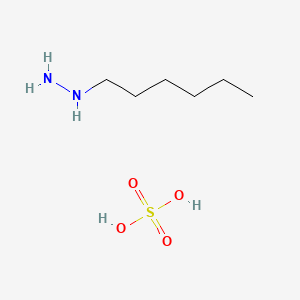
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)
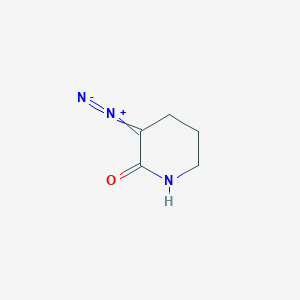


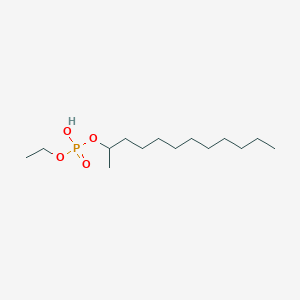


![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)

